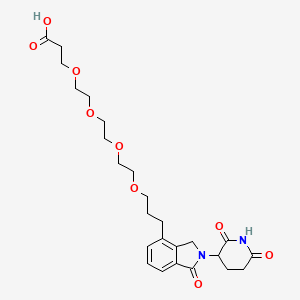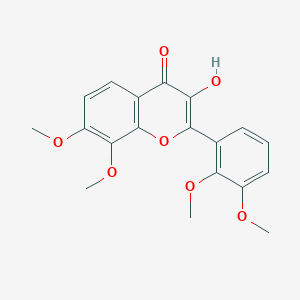![molecular formula C11H13FN2 B14779216 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspiroheptane core
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves several steps. One common method includes the reaction of 4-fluoroaniline with a suitable spirocyclic precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an alkylating agent. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the spirocyclic structure .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2,6-diazaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It has been studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: Similar in structure but lacks the fluorophenyl group, leading to different chemical and biological properties.
2-Oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, resulting in distinct reactivity and applications.
Spiro[3.3]heptane derivatives:
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a diazaspiroheptane core, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C11H13FN2 |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H13FN2/c12-9-3-1-8(2-4-9)10-11(7-14-10)5-13-6-11/h1-4,10,13-14H,5-7H2 |
Clave InChI |
FUWPUWZMRPYSNP-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CNC2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
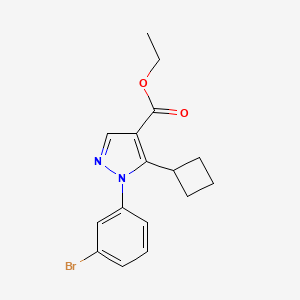
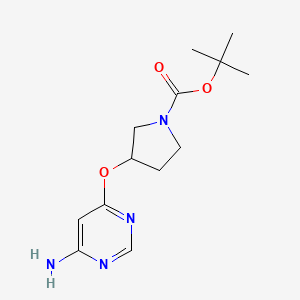
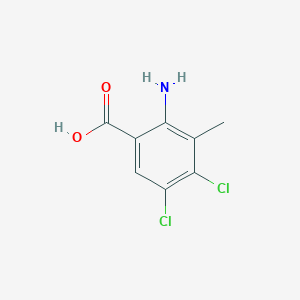
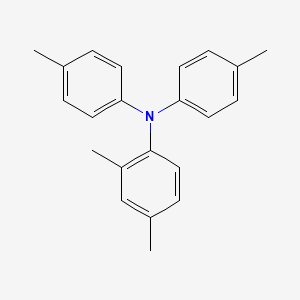
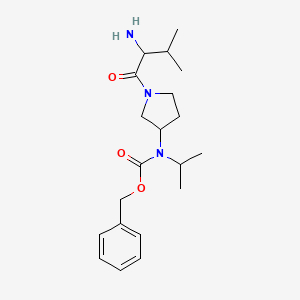

![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
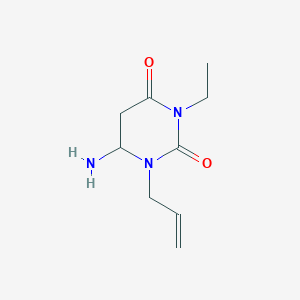
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
